![molecular formula C17H22N4O4S B4481892 1-(ETHANESULFONYL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4481892.png)
1-(ETHANESULFONYL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(ETHANESULFONYL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-(ETHANESULFONYL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the piperidine and ethanesulfonyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and sulfonyl chlorides. The reaction conditions usually involve heating under reflux and the use of solvents such as ethanol or dichloromethane .
Chemical Reactions Analysis
1-(ETHANESULFONYL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(ETHANESULFONYL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubercular agent, showing promising potency against drug-resistant strains of Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(ETHANESULFONYL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar compounds to 1-(ETHANESULFONYL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE include other oxadiazole derivatives such as:
4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)-piperidin-4-yl)methanone: This compound also targets DprE1 and has shown high potency against drug-resistant tuberculosis.
Guanidinium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide: Known for its energetic properties and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethylsulfonyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-2-26(23,24)21-10-8-14(9-11-21)17(22)18-12-15-19-16(20-25-15)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMAVLRIERRYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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